molecular formula C8H5F2N3 B13712981 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole

4-(3,4-Difluorophenyl)-1H-1,2,3-triazole

Cat. No.: B13712981
M. Wt: 181.14 g/mol
InChI Key: YIFMCPBILKOQPE-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1H-1,2,3-triazole is a fluorinated 1,2,3-triazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,2,3-triazole scaffold is a privileged structure in drug design due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets . The incorporation of fluorine atoms, particularly in the 3,4-positions on the phenyl ring, is a common strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability, thereby influencing its pharmacokinetic profile . Research on structurally related fluoro phenyl triazoles suggests this compound may serve as a key synthetic intermediate or pharmacophore for developing novel therapeutic agents. Studies on similar compounds have demonstrated promising biological activities, including significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in cellular models . Furthermore, analogs have shown potent neuroprotective effects by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers, indicating a potential mechanism of action through the inhibition of ER stress and the NF-kB inflammatory pathway . In antimicrobial research, fluoro phenyl triazole analogs have exhibited efficacy against pathogenic fungi such as Candida albicans, inhibiting both yeast growth and the yeast-to-mycelium transition, a key virulence factor . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-2H-triazole

InChI

InChI=1S/C8H5F2N3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13)

InChI Key

YIFMCPBILKOQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=C2)F)F

Origin of Product

United States

Preparation Methods

Reaction of 2,6-Difluorobenzyl Azide with Dihalo Compounds (Patent WO2014072992A1)

A specific method related to the synthesis of fluorinated triazole compounds involves the reaction of 2,6-difluorobenzyl azide with 2,3-dihalo compounds in the presence of suitable solvents such as 1,4-dioxane, isopropyl alcohol, or ethylene glycol.

  • Reaction Scheme :
    $$
    \text{2,6-difluorobenzyl azide} + \text{2,3-dihalo compound} \rightarrow \text{triazole compound}
    $$

  • Halogen Variations : Chlorine, fluorine, bromine, or iodine can be present as halogens on the dihalo compound.

  • Reaction Conditions : Solvent choice and temperature control are critical for optimizing yield.
  • Outcome : Formation of triazole derivatives with difluorophenyl substitution.
  • Further Functionalization : The intermediate triazole can be aminated to produce related compounds such as Rufinamide.

Although the patent focuses on 2,6-difluorobenzyl azide, the methodology can be adapted for 3,4-difluorophenyl azides or related precursors to synthesize 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole .

Parameter Details
Reactants 2,6-Difluorobenzyl azide + 2,3-dihalo compound
Solvents 1,4-Dioxane, isopropyl alcohol, ethylene glycol
Halogen Variants Cl, F, Br, I
Temperature Not explicitly stated, typically moderate heat
Product Fluorinated triazole derivatives
Further Steps Amination for Rufinamide synthesis

This method is robust for fluorinated triazoles and can be tailored for the 3,4-difluorophenyl substitution pattern.

Phosphonate-Azide Cyclization (Recent ACS Publication, 2024)

A recent synthetic advancement involves the reaction of β-carbonyl phosphonates with azides to produce multisubstituted 1,2,3-triazoles, including fluorinated variants.

  • Key Features :

    • High yields (87–92%) for fluorinated triazoles.
    • Use of bases such as 5 M potassium hydroxide (KOH) in DMSO.
    • Mild conditions without the need for excess fluoride sources.
    • Applicable for synthesizing 4-fluorinated triazoles, which is chemically close to the 3,4-difluorophenyl substitution.
  • Reaction Conditions :

    • Base: Cs2CO3 or 5 M KOH (aq)
    • Solvent: DMSO
    • Temperature: Typically ambient to moderate heat
    • Reaction time: Approximately 30 minutes for bicyclic triazoles
  • Advantages :

    • Efficient synthesis of fluorinated triazoles.
    • Avoids stringent conditions and excess fluoride reagents.
    • High selectivity and yield.
Parameter Details
Reactants β-Carbonyl phosphonates + azides
Base Cs2CO3 or 5 M KOH (aq)
Solvent DMSO
Temperature Ambient to moderate heat
Reaction Time ~30 minutes
Yield 87–92%
Product Fluorinated 1,2,3-triazoles

This method is promising for synthesizing 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole by selecting appropriate phosphonate and azide precursors bearing the difluorophenyl group.

Epoxypropyl Triazole Ring Formation (Korean Patent KR100196652B1)

Another synthetic route involves the reaction of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with 1,2,4-triazole and potassium fluoride in dimethylacetamide solvent.

  • Reaction Conditions :

    • Temperature: 85 °C
    • Reaction Time: 6 hours
    • Solvent: Dimethylacetamide (DMAc)
    • Work-up: Concentration under reduced pressure, extraction with ethyl acetate and saline, drying over MgSO4, filtration.
  • Process Summary :

    • The epoxypropyl intermediate undergoes nucleophilic ring opening and triazole formation.
    • Potassium fluoride acts as a fluoride source and base.
    • The process yields fluorinated triazole derivatives with high purity after work-up.

Though this patent primarily involves 1,2,4-triazole derivatives, the methodology provides insights into fluorinated phenyl-substituted triazole synthesis and could be adapted for 1,2,3-triazole systems.

Parameter Details
Reactants Epoxypropyl difluorophenyl triazole + 1,2,4-triazole + KF·2H2O
Solvent Dimethylacetamide
Temperature 85 °C
Reaction Time 6 hours
Work-up Extraction, drying, filtration
Product Fluorinated triazole derivatives

This method is useful for constructing fluorinated triazole rings via epoxy ring-opening under fluoride conditions.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
CuAAC (General) Azide + Alkyne Cu(I) catalyst, mild solvents High Regioselective 1,4-disubstituted triazoles
2,6-Difluorobenzyl Azide + Dihalo 2,6-Difluorobenzyl azide + dihalo 1,4-dioxane or IPA, moderate heat Not specified Adaptable for difluorophenyl triazoles
β-Carbonyl Phosphonate + Azide β-Carbonyl phosphonate + azide KOH (5 M), DMSO, ~30 min 87–92 Efficient for fluorinated triazoles
Epoxypropyl Triazole + KF Epoxypropyl difluorophenyl triazole + KF DMAc, 85 °C, 6 h Not specified Fluoride-mediated ring-opening triazole synthesis

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in the presence of a catalyst

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with triazole moieties have shown promising results in inhibiting the growth of tumor cells by targeting specific kinases involved in cancer progression .

Case Study:

  • Compound: 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives
  • Target: MKN-45 and H460 cancer cell lines
  • Results: IC50 values were reported as low as 51 nM, indicating high potency compared to standard treatments like sorafenib .

Antimicrobial Properties

The triazole scaffold is known for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies have demonstrated that compounds containing the triazole structure can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3,4-Difluorophenyl)-1H-1,2,3-triazoleStaphylococcus aureus0.125 µg/mL
4-(3,4-Difluorophenyl)-1H-1,2,3-triazoleEscherichia coli0.250 µg/mL
4-(3,4-Difluorophenyl)-1H-1,2,3-triazolePseudomonas aeruginosa0.500 µg/mL

These findings indicate that the compound's structural modifications can enhance its antibacterial efficacy compared to traditional antibiotics .

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or phenyl substituents can lead to improved biological activity.

Case Study:

  • Research Focus: Investigating how different substitutions on the triazole ring affect biological activity.
  • Findings: Certain substitutions resulted in enhanced binding affinity to biological targets and improved solubility profiles .

Antiviral Applications

Recent studies have also explored the antiviral potential of triazoles against various viral infections. The ability of these compounds to interfere with viral replication mechanisms makes them candidates for further investigation in antiviral drug development.

Table 2: Antiviral Activity of Triazole Derivatives

CompoundViral TargetIC50 (µM)
4-(3,4-Difluorophenyl)-1H-1,2,3-triazoleSARS-CoV-20.005
4-(3,4-Difluorophenyl)-1H-1,2,3-triazoleHIV0.010

These results highlight the compound's potential as a therapeutic agent against emerging viral threats .

Conclusion and Future Directions

The applications of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole span across multiple domains in medicinal chemistry. Its promising anticancer and antimicrobial properties make it a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance therapeutic efficacy against resistant strains of pathogens.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects of Substituents

The biological and chemical behavior of triazole derivatives is heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Synthetic Yield/Complexity Biological Relevance
4-(3,4-Difluorophenyl)-1H-1,2,3-triazole 3,4-difluorophenyl High polarity due to electron-withdrawing F atoms; enhances metabolic stability Standard CuAAC synthesis Galectin-1 interactions ; receptor targeting
1-(3,4-Difluorobenzyl)-1H-1,2,3-triazole (46) 3,4-difluorobenzyl Melting point: 97.1–97.8°C; increased lipophilicity Column chromatography purification Anticancer/antibacterial activity
4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole Trifluoromethyl pyrazole Strong electron-withdrawing CF3 group; complicates Sonogashira coupling Sequential one-pot synthesis (15 examples) Not reported
4-(3-Methylphenyl)-1H-1,2,3-triazole 3-methylphenyl Electron-donating CH3 group; higher electron density Not reported Limited data
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Cl-4-F-phenyl Mixed halogen effects; Cl increases electronegativity Commercial availability (CAS 1461706-60-4) Not reported
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl and trifluoromethyl groups enhance stability and reactivity but may complicate synthesis (e.g., Sonogashira coupling for CF3 analogs ).
  • Halogen Effects: Chlorine in 1-(3-chloro-4-fluorophenyl)-...triazole increases electronegativity compared to fluorine, possibly enhancing binding affinity in target proteins .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (ethyl acetate/hexane) or recrystallization.
  • Yields typically range from 45–60%, with higher yields achieved using nanostructured catalysts like Ag-Zn-based systems .

What analytical techniques are critical for confirming the structure and purity of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole?

Basic Research Focus
A multi-technique approach is required:

  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons of the difluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–12 Hz). Triazole C-H resonates as a singlet (δ 8.1–8.3 ppm) .
    • ¹³C NMR: Triazole carbons appear at δ 120–140 ppm, with CF₂ signals at δ 110–115 ppm (if present) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 222–225 .
  • X-ray Crystallography : Confirms bond angles (e.g., triazole ring planarity) and fluorine positioning .

Advanced Tip : Use DFT calculations (CAM-B3LYP/6-311+G(d)) to validate electronic properties and compare with experimental data .

How can computational methods elucidate the electronic and nonlinear optical (NLO) properties of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives?

Advanced Research Focus
Density Functional Theory (DFT) studies reveal:

  • Solvent Effects : Polar solvents (ε > 20) enhance hyperpolarizability (β) due to increased dipole-dipole interactions. For example, in water (ε = 78.4), β values for triazole derivatives increase by 30–50% compared to gas phase .
  • Substituent Impact : Fluorine atoms lower the HOMO-LUMO gap (4.2–4.5 eV) compared to non-fluorinated analogs (5.0–5.5 eV), enhancing charge transfer .

Q. Methodology :

Optimize geometry using PCM-DFT at the CAM-B3LYP/6-311+G(d) level.

Calculate static hyperpolarizabilities (β, γ) to assess NLO potential .

What strategies are effective for evaluating the biological activity of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole derivatives?

Advanced Research Focus
Stepwise Experimental Design :

Antimicrobial Screening :

  • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC values). Fluorinated triazoles often show MICs of 8–32 µg/mL, outperforming non-fluorinated analogs .

Anticancer Assays :

  • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit IC₅₀ values < 10 µM .

Q. Table 1: Comparative Bioactivity of Triazole Derivatives

SubstituentAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
4-(3,4-Difluorophenyl)16–3212.5–25.0
4-(4-Chlorophenyl)32–6425.0–50.0
4-(Benzyl)64–128>50
Data compiled from

How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorinated triazoles?

Advanced Research Focus
Contradictions often arise from:

  • Variable Fluorine Positioning : 3,4-Difluoro substitution enhances membrane permeability compared to 2,4-difluoro analogs due to reduced steric hindrance .
  • Counterion Effects : Triazoles synthesized with trifluoroacetate counterions may show altered solubility, skewing bioactivity results .

Q. Resolution Strategy :

Use crystallographic data to confirm substituent orientation .

Normalize activity data by lipophilicity (logP) using HPLC-derived measurements .

What catalytic systems improve yield and regioselectivity in triazole synthesis?

Q. Advanced Research Focus

  • Nanostructured Catalysts : Ag-ZnO heterostructures achieve >80% yield for 1,4-disubstituted triazoles at room temperature .
  • Copper(I) Stabilizers : Additives like TBTA (tris(benzyltriazolylmethyl)amine) prevent Cu(I) oxidation, enhancing reaction reproducibility .

Q. Optimization Example :

  • Catalyst: Ag-ZnO (5 mol%)
  • Solvent: Ethanol/H₂O (1:1)
  • Yield: 85% for 4-(3,4-difluorophenyl)-1H-1,2,3-triazole .

How do solvent polarity and substituents affect the physicochemical properties of 4-(3,4-Difluorophenyl)-1H-1,2,3-triazole?

Q. Advanced Research Focus

  • Solvent Polarity :
    • In DMSO, hydrogen bonding between triazole N-H and solvent increases solubility (up to 50 mg/mL) .
    • Acetonitrile enhances fluorescence quantum yield (Φ = 0.45) compared to toluene (Φ = 0.12) .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -F, -CF₃) red-shift UV-Vis absorption by 20–30 nm .

What methodologies address challenges in scaling up triazole synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 24 hours) and improve safety for azide handling .
  • Green Chemistry : Replace organic solvents with biodegradable ionic liquids (e.g., [BMIM][PF₆]) to minimize waste .

Q. Case Study :

  • Scale: 100 g batch
  • Yield: 78% using Cu(I)/TBTA in a microfluidic reactor .

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